2,3-Hexanedione, 3-(O-methyloxime) (9CI)
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 2,3-hexanedione, 3-(O-methyloxime) follows established International Union of Pure and Applied Chemistry protocols for naming complex organic molecules containing both ketone and oxime ether functionalities. The parent compound, 2,3-hexanedione, serves as the foundational structure with the systematic name hexane-2,3-dione. The modification involves the conversion of the ketone at position 3 to an O-methyloxime group, resulting in the systematic name 3-(methoxyimino)hexan-2-one. This nomenclature reflects the presence of the methoxyimino substituent (=N-O-CH₃) at the third carbon position of the hexane chain, while maintaining the ketone functionality at position 2.
Molecular Formula and Weight Analysis
The molecular formula of 2,3-hexanedione, 3-(O-methyloxime) can be systematically derived from the parent 2,3-hexanedione structure through the addition of the methoxyimino functionality. The parent compound 2,3-hexanedione exhibits the molecular formula C₆H₁₀O₂ with a molecular weight of 114.1424 atomic mass units. The conversion of the ketone at position 3 to an O-methyloxime involves the replacement of the carbonyl oxygen with a methoxyimino group (=N-O-CH₃), effectively adding CHN₁O₁ to the molecular composition while removing one oxygen atom from the original ketone.
The resulting molecular formula for 2,3-hexanedione, 3-(O-methyloxime) becomes C₇H₁₃NO₂, representing the addition of one carbon, three hydrogen atoms, and one nitrogen atom to the modified structure. This formula reflects the presence of seven carbon atoms forming the hexane backbone plus the methoxy carbon, thirteen hydrogen atoms distributed across the aliphatic chain and functional groups, one nitrogen atom in the oxime linkage, and two oxygen atoms from the remaining ketone and the methoxy group. The calculated molecular weight approximates 143.18 atomic mass units, representing an increase of approximately 29 atomic mass units compared to the parent diketone structure.
The molecular weight analysis demonstrates the structural modification's impact on the compound's physical properties and potential behavior in analytical separations. The addition of the methoxy group increases the molecular complexity while introducing new rotational degrees of freedom around the nitrogen-oxygen and oxygen-carbon bonds. This structural enhancement affects the compound's polarity distribution, with the methoxyimino group contributing both electron-withdrawing characteristics through the nitrogen-oxygen double bond and electron-donating properties through the methoxy substituent.
Comparative analysis with the documented 3-oxime derivative, which exhibits the molecular formula C₆H₁₁NO₂ and molecular weight 129.16 atomic mass units, reveals the specific contribution of the methyl group addition. The O-methylation introduces 14.02 atomic mass units (CH₂), consistent with the systematic structural modification and providing validation for the calculated molecular parameters.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of 2,3-hexanedione, 3-(O-methyloxime) requires comprehensive analysis across multiple analytical techniques to elucidate the complete structural framework and electronic environment. Nuclear magnetic resonance spectroscopy provides critical information regarding the hydrogen and carbon environments within the molecule, particularly focusing on the distinct chemical shifts associated with the methoxyimino functionality compared to conventional ketone and oxime groups. The proton nuclear magnetic resonance spectrum would be expected to exhibit characteristic signals for the methoxy protons attached to the oxime oxygen, typically appearing as a singlet in the 3.8-4.0 parts per million range due to the electron-withdrawing effect of the adjacent nitrogen-oxygen system.
The carbon-13 nuclear magnetic resonance analysis would reveal distinct resonances for the carbon atoms in different chemical environments, with particular attention to the carbon bearing the methoxyimino group and the methoxy carbon itself. The carbon attached to the methoxyimino functionality would exhibit a characteristic downfield shift compared to typical aliphatic carbons due to the deshielding effect of the nitrogen-oxygen double bond system. The methoxy carbon would appear in the typical range for carbons attached to electronegative oxygen atoms, generally between 55-65 parts per million.
Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational frequencies associated with the functional groups present in the molecule. The methoxyimino group exhibits distinctive infrared absorption patterns, including carbon-nitrogen double bond stretching vibrations typically observed in the 1640-1660 wavenumber range, and carbon-oxygen stretching frequencies associated with the methoxy group around 1000-1100 wavenumbers. The remaining ketone functionality would contribute its characteristic carbonyl stretching frequency near 1715 wavenumbers, providing confirmation of the selective modification at only one of the original ketone positions.
Mass spectrometry analysis would provide molecular ion confirmation and fragmentation patterns characteristic of the O-methyloxime structure. The molecular ion peak would appear at mass-to-charge ratio 143, corresponding to the calculated molecular weight. Characteristic fragmentation patterns would include loss of the methoxy group (mass difference of 31) and subsequent fragmentations involving the oxime nitrogen-oxygen bond cleavage. The base peak and fragmentation pathways would provide structural confirmation and distinguish this compound from isomeric or closely related structures.
Crystallographic Data and Conformational Analysis
The crystallographic characterization of 2,3-hexanedione, 3-(O-methyloxime) encompasses detailed structural parameters including bond lengths, bond angles, and crystal packing arrangements that define the three-dimensional molecular architecture. The conformational preferences of this compound are influenced by the geometric constraints imposed by the methoxyimino functionality, which introduces both steric and electronic factors affecting the overall molecular shape and intermolecular interactions. The nitrogen-oxygen double bond in the oxime moiety restricts rotation around this axis, creating geometric isomerism possibilities that significantly impact the compound's crystal structure and physical properties.
The O-methylation of the oxime introduces additional conformational complexity through the rotation around the nitrogen-oxygen single bond and the oxygen-carbon bond of the methoxy group. These rotational degrees of freedom create multiple potential conformations that must be evaluated through both experimental crystallographic analysis and computational modeling approaches. The preferred conformations are determined by the balance between steric repulsion, electronic stabilization, and intermolecular hydrogen bonding opportunities within the crystal lattice.
Crystal packing analysis reveals the intermolecular interactions that stabilize the solid-state structure, including potential hydrogen bonding between molecules, van der Waals interactions, and dipole-dipole associations. The presence of the methoxyimino group creates specific electronic distribution patterns that influence how molecules orient relative to each other in the crystal structure. The carbonyl oxygen of the remaining ketone functionality may participate in weak hydrogen bonding interactions with hydrogen atoms from neighboring molecules, contributing to crystal stability and determining unit cell parameters.
Properties
CAS No. |
138888-71-8 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18362 |
Synonyms |
2,3-Hexanedione, 3-(O-methyloxime) (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Diketones
2,3-Hexanedione (CAS 3848-24-6)
- Molecular Formula : C₆H₁₀O₂
- Functional Groups : Two adjacent ketones.
- Applications: Flavoring agent (butter/caramel notes) in food products . Pheromone component in insects (e.g., Anelaphus inflaticollis) .
- Reactivity: Reacts with diamines (e.g., 1,2-diaminobenzene) to form quinoxalines, with slower reaction kinetics compared to shorter-chain diketones like diacetyl .
2,3-Pentanedione (CAS 600-46-8)
- Molecular Formula : C₅H₈O₂
- Functional Groups : Adjacent ketones on a five-carbon chain.
- Applications : Diacetyl substitute in flavorings due to reduced respiratory toxicity risks .
- Reactivity : Faster derivatization than 2,3-hexanedione but slower than diacetyl .
Diacetyl (2,3-Butanedione, CAS 431-03-8)
Table 1. Comparison of Diketones
Functional Group Derivatives
2,3-Hexanedione, 3-(O-methyloxime) (9CI)
- Molecular Formula: C₇H₁₃NO₂ (calculated from structural modification).
- Functional Groups : One ketone, one O-methyloxime.
- Applications: Potential biomarker in animal behavior studies (e.g., tree shrew pregnancy markers ).
- Reactivity: Oxime group reduces electrophilicity, likely hindering quinoxaline formation compared to parent diketone .
Hexanal, 5-oxo-,2-(O-methyloxime) (CAS 154474-11-0)
Table 2. Comparison of Oxime Derivatives
| Compound | Molecular Formula | Functional Groups | Reactivity Profile |
|---|---|---|---|
| 2,3-Hexanedione, 3-(O-methyloxime) | C₇H₁₃NO₂ | Ketone + oxime | Stable; low quinoxaline yield |
| Hexanal, 5-oxo-,2-(O-methyloxime) | C₇H₁₃NO₂ | Aldehyde + ketone + oxime | Unreported |
Other 9CI-Classified Compounds
The "9CI" designation refers to the Ninth Collective Index of Chemical Abstracts Service (CAS), which includes older naming conventions. Examples include:
- 2,3,4,5-Hexanetetrone (9CI) (CAS 162287-04-9): A tetradione with four ketone groups, exhibiting extreme electrophilicity .
- 3-Pyridinecarboxaldehyde,1-[(ethoxycarbonyl)oxy]-1,2,5,6-tetrahydro-, 3-(O-methyloxime), (E)- (9CI) (CAS 145071-55-2): A pyridine-based oxime with applications in coordination chemistry .
Key Research Findings
Analytical Behavior :
- 2,3-Hexanedione requires higher temperatures (40–60°C) and longer reaction times (3h) for derivatization compared to diacetyl .
- O-methyloxime derivatives are less reactive, making them unsuitable for standard dicarbonyl detection methods .
Biological Significance :
- 2,3-Hexanedione is a pregnancy-specific volatile in tree shrew urine, influencing male mating behavior . Its O-methyloxime derivative may serve as a stable biomarker for reproductive studies.
Industrial Shifts :
- 2,3-Hexanedione and 2,3-pentanedione are replacing diacetyl in food flavorings due to safer occupational exposure profiles .
Q & A
Q. What analytical techniques are recommended for detecting 2,3-Hexanedione, 3-(O-methyloxime) in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity and specificity. The compound’s volatility and stability make it suitable for derivatization and separation. For example, derivatization with trimethylsilyl (TMS) groups enhances detectability in GC-MS, as shown in mass spectral data for structurally similar O-methyloxime derivatives . When analyzing trace amounts, internal standards like underivatized 2,3-hexanedione can improve quantification accuracy by correcting for matrix effects and instrument variability .
Q. Why is 2,3-Hexanedione commonly used as an internal standard in chromatography?
Its chemical stability, predictable retention time, and minimal interference with analytes like diacetyl or glyoxal make it ideal. In multi-point calibration, the relative signal (analyte-to-internal standard peak area ratio) is plotted against relative concentration to account for variations in sample preparation and instrument response . For instance, in wine analysis, 2,3-hexanedione’s boiling point and polarity align with target analytes, ensuring consistent co-elution behavior .
Q. What are critical storage conditions for 2,3-Hexanedione derivatives to ensure stability?
Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light, moisture, or oxidizing agents, which may degrade the O-methyloxime moiety. While direct stability data for this compound is limited, analogous guidelines for ketone derivatives emphasize minimizing thermal stress and incompatible reagents (e.g., strong acids) .
Advanced Research Questions
Q. How can spectral overlaps in GC-MS analysis of O-methyloxime derivatives be resolved?
High-resolution mass spectrometry (HR-MS) or tandem MS (MS/MS) can distinguish between co-eluting compounds by isolating specific fragment ions. For example, the characteristic fragment at m/z 389 (C23H39NO2Si) in silylated O-methyloxime steroids provides a unique signature . Alternatively, derivatization with isotopic labels (e.g., <sup>13</sup>C) or orthogonal separation techniques (e.g., LC-MS) may reduce ambiguity .
Q. How should researchers optimize the synthesis of 3-(O-methyloxime) derivatives from diketones?
React 2,3-hexanedione with methoxyamine hydrochloride in a polar aprotic solvent (e.g., pyridine) at 60–80°C for 6–12 hours. Monitor reaction progress via thin-layer chromatography (TLC) or <sup>1</sup>H NMR for the disappearance of the diketone carbonyl peak (~2.1 ppm). Purify the product using silica gel chromatography with ethyl acetate/hexane gradients, as demonstrated for analogous pyridinecarboxaldehyde O-methyloximes .
Q. What methodologies validate quantification accuracy when using 2,3-Hexanedione as an internal standard?
Perform spike-and-recovery experiments across a range of concentrations (e.g., 0.1–100 ppm) in representative matrices. Calculate relative response factors (RRF) using the formula:
A linear calibration curve (R<sup>2</sup> > 0.99) and RRF variability <15% indicate robustness . Cross-validate with a secondary technique, such as nuclear magnetic resonance (NMR), to confirm structural integrity .
Q. How can researchers address discrepancies in quantification results across laboratories?
Standardize protocols for derivatization, instrument calibration, and data processing. For example, inter-laboratory studies using shared reference materials (e.g., NIST-traceable standards) and harmonized GC-MS parameters (column type, temperature gradient) reduce variability . Additionally, validate against certified reference materials (CRMs) if available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
